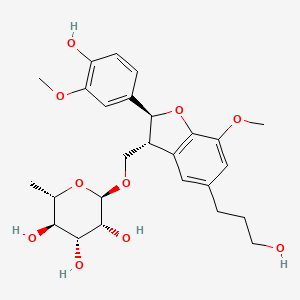

Dihydrodehydrodiconiferyl alcohol 9-O-|A-L-rhamnopyranoside

Description

Taxonomic Distribution in Plant Sources

Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside has been isolated primarily from Illicium verum (star anise), a plant in the Schisandraceae family traditionally used in culinary and medicinal applications. While the aglycone form of this lignan, dihydrodehydrodiconiferyl alcohol, has been identified in Liriodendron tulipifera (tulip tree) through methanolic extraction, the glycosylated derivative appears restricted to star anise in current literature. The compound’s occurrence in star anise aligns with the plant’s known production of bioactive lignans, though its tissue-specific localization (e.g., seeds, fruits, or leaves) remains uncharacterized in published studies.

Table 1: Documented Plant Sources of Dihydrodehydrodiconiferyl Alcohol 9-O-α-L-Rhamnopyranoside

| Plant Species | Family | Part Used | Reference |

|---|---|---|---|

| Illicium verum | Schisandraceae | Unspecified | |

| Liriodendron tulipifera | Magnoliaceae | Bark/wood |

The limited taxonomic distribution observed thus far suggests specialized biosynthetic pathways in these species. Comparative studies of lignan glycosides across plant families, such as Pinaceae and Cupressaceae, reveal structural variations in sugar conjugation patterns, but dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside’s rhamnose linkage remains distinctive.

Historical Context of Lignan Glycoside Discovery

Lignans were first characterized in the early 20th century as dimeric phenylpropanoid derivatives, with early research focused on their role in plant defense mechanisms. The discovery of mammalian lignans like enterolactone in the 1980s shifted attention to their phytoestrogenic properties and microbial metabolism. Glycosylated lignans, however, gained prominence later due to advances in chromatographic separation techniques, which enabled the isolation of polar derivatives like dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside.

This compound was first cataloged in chemical databases circa 2012 (CAS No. 1252572-36-3), coinciding with increased interest in antiviral phytochemicals. Its structural elucidation followed bioassay-guided fractionation protocols targeting anti-hepatitis B virus (HBV) agents, where it demonstrated selective inhibition of the HBV surface antigen (HBsAg) with an IC~50~ of 0.58 mM. This discovery positioned it alongside other bioactive lignans, such as dehydrodiconiferyl alcohol from Herpetospermum pedunculosum, which modulates farnesoid X receptor pathways.

Table 2: Key Chemical Properties of Dihydrodehydrodiconiferyl Alcohol 9-O-α-L-Rhamnopyranoside

| Property | Value |

|---|---|

| Molecular Formula | C~26~H~34~O~10~ |

| Molecular Weight | 506.54 g/mol |

| CAS Registry Number | 1252572-36-3 |

| Storage Conditions | -20°C (powder), -80°C (in solvent) |

Properties

Molecular Formula |

C26H34O10 |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C26H34O10/c1-13-21(29)22(30)23(31)26(35-13)34-12-17-16-9-14(5-4-8-27)10-20(33-3)25(16)36-24(17)15-6-7-18(28)19(11-15)32-2/h6-7,9-11,13,17,21-24,26-31H,4-5,8,12H2,1-3H3/t13-,17-,21-,22+,23+,24+,26+/m0/s1 |

InChI Key |

OZOQXURHSVUEDM-FNMKIYJNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H](OC3=C2C=C(C=C3OC)CCCO)C4=CC(=C(C=C4)O)OC)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(OC3=C2C=C(C=C3OC)CCCO)C4=CC(=C(C=C4)O)OC)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. specific details about these reactions are not extensively documented.

Common Reagents and Conditions: Common reagents and conditions used in the reactions involving Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside are not explicitly mentioned in the available literature. The compound’s isolation from star anise suggests that organic solvents and chromatographic techniques are likely used .

Major Products Formed: The major products formed from the reactions of Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside are not well-documented. Further research is needed to elucidate the specific reaction pathways and products.

Scientific Research Applications

Antiviral Properties

Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside exhibits significant antiviral activity, particularly against the Hepatitis B virus (HBV). Key findings include:

- Targeting HBV Surface Antigen : The compound selectively binds to the HBV surface antigen (HBsAg) with an IC of 0.58 mM, while its activity against the HBV e antigen (HBeAg) is less effective (IC > 2.4 mM) .

- Mechanism of Action : It inhibits the secretion of HBsAg and HBeAg in infected cells, suggesting interference with viral replication processes .

Antioxidant Activity

In addition to its antiviral properties, this compound demonstrates notable antioxidant activity:

- Radical Scavenging : The presence of hydroxyl groups in its structure enables effective scavenging of free radicals, which is critical in reducing oxidative stress .

- Comparative Efficacy : Studies have shown that dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside exhibits superior radical scavenging activity compared to other lignans tested .

Research Findings and Case Studies

Several studies have explored the biological activities and potential applications of dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside:

- Study on HBV Inhibition :

- Antioxidant Assessment :

-

Comparative Analysis with Other Lignans :

- Research evaluating various lignans against viral infections found that dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside had a unique profile due to its specific action against HBV, differentiating it from other lignan derivatives .

Summary Table of Biological Activities

| Activity Type | Specific Action | IC Value | Notes |

|---|---|---|---|

| Antiviral | Targets HBsAg | 0.58 mM | Selective inhibition |

| Targets HBeAg | >2.4 mM | Lower efficacy | |

| Antioxidant | Radical scavenging | N/A | Superior to other lignans |

Mechanism of Action

The mechanism of action of Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside involves targeting the HBV surface antigen. The compound exhibits selectivity by binding to the HBV surface antigen with an IC50 of 0.58 mM, while its activity against the HBV e antigen is significantly lower . This selective targeting disrupts the viral replication process, thereby inhibiting the spread of the virus .

Comparison with Similar Compounds

Glycosylation Variations

DDDR analogs differ primarily in the type and position of glycosyl substituents, which significantly influence bioactivity and source distribution. Key examples include:

Stereochemical Differences

- C-7/C-8 Configurations: DDDR 4-O-α-L-rhamnopyranoside from Osmunda regalis has (7R,8S) stereochemistry, confirmed by CD spectroscopy . (7S,8S)-DDDR 9-O-β-D-glucopyranoside in Viburnum lutescens shows distinct 13C-NMR shifts (δC 72.5 for C-9) compared to its C-9’ glucosylated analogs (δC 65.0–70.0) .

Natural Sources and Novelty

- Rhamnosides: DDDR was first reported in Cupressus macrantha , while its 4-O-rhamnoside analog is unique to ferns like Osmunda regalis .

- Glucosides : Widespread in Viburnum, Styrax, and Spiraea species, with (7R,8S)-configured glucosides being predominant in Styrax perkinsiae .

- Xylosides : Primarily isolated from Illicium henryi and Phyllanthus glaucus .

Biological Activity

Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside is a complex lignan glycoside predominantly derived from the plant genus Kadsura. This compound is gaining attention due to its diverse biological activities, particularly its antiviral properties against hepatitis B virus (HBV). This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside features a unique structural composition that includes a rhamnopyranoside moiety linked to a dihydrodehydrodiconiferyl alcohol backbone. Its molecular formula is with a molecular weight of 506.54 g/mol. The compound's distinct functional groups influence its reactivity and biological interactions.

Structural Comparison

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside | Lignan Glycoside | Antiviral, Antioxidant | Specific targeting of HBV |

| Quercetin-3-O-α-L-rhamnopyranoside | Flavonoid Glycoside | Antioxidant, Anti-inflammatory | Broader spectrum of antioxidant activity |

| Luteolin-7-O-glucoside | Flavonoid Glycoside | Antioxidant, Estrogenic | Exhibits estrogenic activity |

| Apigenin-7-O-glucoside | Flavonoid Glycoside | Antioxidant, Anti-inflammatory | Known for neuroprotective effects |

Antiviral Properties

Research indicates that dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside exhibits significant antiviral activity against HBV. It selectively targets the HBV surface antigen (HBsAg) with an IC50 value of 0.58 mM , while its efficacy against the HBV e antigen (HBeAg) is comparatively lower, with an IC50 of >2.4 mM .

The antiviral mechanism involves the inhibition of HBsAg and HBeAg secretion in infected cells, particularly in the Hep G2.2.15 cell line. This suggests that the compound may interfere with viral replication processes at multiple stages.

Antioxidant Activity

In addition to its antiviral properties, this compound demonstrates antioxidant activity, which is crucial in mitigating oxidative stress-related cellular damage. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals effectively.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside:

- Study on HBV Inhibition : A study published in Phytochemistry demonstrated that treatment with this compound resulted in a significant decrease in HBsAg levels in vitro, highlighting its potential as a therapeutic agent for chronic hepatitis B infection .

- Antioxidant Assessment : In another study assessing various lignans for their antioxidant properties, dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside showed superior radical scavenging activity compared to other tested compounds .

- Comparative Analysis : A comparative study evaluating the efficacy of various lignans against viral infections found that dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside had a unique profile due to its specific action against HBV, differentiating it from other lignan derivatives .

Q & A

Q. How is Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside isolated from natural sources, and what analytical methods confirm its purity and structure?

The compound is typically extracted from plants such as Illicium henryi (star anise) or Lactuca species using polar solvents like ethanol or methanol. Crude extracts are fractionated via column chromatography (e.g., silica gel, Sephadex LH-20) and purified using preparative HPLC. Structural confirmation involves:

- NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assign aglycone and glycosidic linkages.

- Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular formula (e.g., m/z 520.53 for C₂₆H₃₂O₁₁).

- HPLC-UV : Purity assessment (>98%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. Which plant families and species are documented sources of this compound, and how does this inform phytochemical screening?

The compound has been identified in:

Q. What chromatographic methods are optimal for quantifying this compound in complex plant matrices?

Challenges include co-elution with structurally similar lignans (e.g., syringaresinol glucosides). Recommended methods:

- UPLC-MS/MS : Multiple reaction monitoring (MRM) for specificity.

- Internal standards : Deuterated analogs or related lignans (e.g., dihydrodehydrodiconiferyl alcohol 4-O-glucoside) to correct for matrix effects .

Advanced Research Questions

Q. How do stereochemical variations (e.g., C-7/C-8 configuration) influence bioactivity, and what techniques resolve absolute stereochemistry?

The (7R,8S) configuration, determined via circular dichroism (CD) spectroscopy , enhances anti-HBV activity by optimizing binding to viral targets. Key methods:

Q. What experimental design considerations address discrepancies in reported IC₅₀ values for HBV antigen inhibition?

Variability arises from differences in:

- Cell line protocols : Hep G2.2.15 cell passage number and viral load standardization.

- Assay conditions : Incubation time (e.g., 72 hrs vs. 96 hrs) and cytotoxicity controls (CC₅₀ evaluation). Mitigation strategies:

- Use orthogonal assays (e.g., qPCR for HBV DNA quantification).

- Include positive controls (e.g., lamivudine) to benchmark activity .

Q. How can structure-activity relationship (SAR) studies optimize anti-HBV potency of dihydrodehydrodiconiferyl alcohol glycosides?

SAR strategies include:

- Glycosidic moiety modification : β-D-xylopyranoside derivatives (IC₅₀ HBsAg = 1.67 mM) show lower cytotoxicity than α-L-rhamnopyranosides.

- Aglycone engineering : Methoxylation at C-3/C-3′ enhances lipophilicity and membrane permeability.

- Semi-synthetic approaches : Enzymatic glycosylation to generate analogs for systematic screening .

Q. What biosynthetic pathways produce this compound, and how can isotopic labeling elucidate its formation?

Biosynthesis involves coniferyl alcohol dimerization via dirigent proteins, followed by glycosylation. Isotopic labeling (e.g., [⁹,⁹-²H₂] coniferyl alcohol fed to Thuja occidentalis shoots) tracks deuterated intermediates like pinoresinol and lariciresinol. Cell-free assays with NADPH/H₂O₂ validate enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.